3-(7-Bromo-9,9-diphenyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole
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Description
The compound “3-(7-Bromo-9,9-diphenyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole” is a complex organic molecule with the molecular formula C37H24BrN . It has a molecular weight of 562.50 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a carbazole and fluorene unit, both of which are fused ring systems. The carbazole unit is substituted with a phenyl group, and the fluorene unit is substituted with two phenyl groups and a bromine atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 562.50 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Safety And Hazards
The compound has been classified with the signal word "Warning" . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P501 (Dispose of contents/container to…), P270 (Do not eat, drink or smoke when using this product), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
properties
IUPAC Name |
3-(7-bromo-9,9-diphenylfluoren-2-yl)-9-phenylcarbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H28BrN/c44-33-22-24-36-35-23-20-30(27-39(35)43(40(36)28-33,31-12-4-1-5-13-31)32-14-6-2-7-15-32)29-21-25-42-38(26-29)37-18-10-11-19-41(37)45(42)34-16-8-3-9-17-34/h1-28H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGSKQRCGSBPIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=C2C=C(C=C8)Br)C9=CC=CC=C9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H28BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697136 |
Source
|
Record name | 3-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9-phenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-Bromo-9,9-diphenyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole | |
CAS RN |
1207176-74-6 |
Source
|
Record name | 3-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9-phenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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